N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE
Description
N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. This compound is part of the sulfonamide family, which is characterized by the presence of a sulfonyl functional group attached to an amine.
Properties
IUPAC Name |
N-butyl-N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-5-6-11-20(17-18-14(3)12-16(19-17)23-4)24(21,22)15-9-7-13(2)8-10-15/h7-10,12H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPHCHHRKSZVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=NC(=CC(=N1)OC)C)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-butylamine to form N-butyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 4-methoxy-6-methyl-2-pyrimidinyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Primarily used as a herbicide to control weed growth in agricultural settings.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting specific enzymes involved in plant growth. It targets the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. By inhibiting this enzyme, the compound disrupts protein synthesis, leading to the death of the plant .
Comparison with Similar Compounds
Similar Compounds
- N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE
- N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE
- N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups on the pyrimidinyl ring enhance its herbicidal activity and selectivity compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
